10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one
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Overview
Description
The compound 10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one is a complex organic molecule known for its significant biological activity. It is also referred to as camptothecin . This compound is a naturally occurring alkaloid derived from the Chinese tree Camptotheca acuminata . It has garnered attention due to its potent anticancer properties, primarily through its inhibition of the enzyme DNA topoisomerase I .
Preparation Methods
Synthetic Routes and Reaction Conditions: Camptothecin can be synthesized through various methods. One common approach involves the extraction from the bark and stems of Camptotheca acuminata . The extraction process typically involves the following steps:
Extraction: The plant material is ground and soaked in a solvent such as ethanol or methanol.
Filtration: The mixture is filtered to remove solid residues.
Concentration: The filtrate is concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract is purified using chromatographic techniques to isolate camptothecin.
Industrial Production Methods: Industrial production of camptothecin involves large-scale extraction from plant sources, followed by purification. Advances in biotechnology have also enabled the production of camptothecin through microbial fermentation and plant cell cultures .
Chemical Reactions Analysis
Types of Reactions: Camptothecin undergoes various chemical reactions, including:
Oxidation: Camptothecin can be oxidized to form derivatives with altered biological activity.
Reduction: Reduction reactions can modify the lactone ring, affecting the compound’s stability and activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various camptothecin analogs, such as 10-hydroxycamptothecin and 7-ethyl-10-hydroxycamptothecin .
Scientific Research Applications
Camptothecin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationship of topoisomerase inhibitors.
Biology: Camptothecin is employed in cell biology research to study DNA replication and repair mechanisms.
Medicine: Its potent anticancer properties make it a valuable compound in cancer research and drug development.
Mechanism of Action
Camptothecin exerts its effects by inhibiting the enzyme DNA topoisomerase I . This enzyme is crucial for relieving torsional strain during DNA replication and transcription. Camptothecin stabilizes the complex formed between DNA and topoisomerase I, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately causing cell death through apoptosis . The molecular targets and pathways involved include the formation of a ternary complex with DNA and topoisomerase I, leading to the inhibition of DNA replication .
Comparison with Similar Compounds
Camptothecin is unique due to its specific inhibition of DNA topoisomerase I. Similar compounds include:
Topotecan: A water-soluble derivative of camptothecin used in cancer therapy.
Irinotecan: Another derivative used for the treatment of colorectal cancer.
10-Hydroxycamptothecin: A more potent analog with enhanced anticancer activity.
These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications .
Properties
CAS No. |
57182-93-1 |
---|---|
Molecular Formula |
C20H17ClN2O3 |
Molecular Weight |
368.8 g/mol |
IUPAC Name |
10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one |
InChI |
InChI=1S/C20H17ClN2O3/c1-2-10-12-7-16-18-13(17(21)11-5-3-4-6-15(11)22-18)8-23(16)19(24)14(12)9-26-20(10)25/h3-7,10,20,25H,2,8-9H2,1H3 |
InChI Key |
NVUCXWARTRYWFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(OCC2=C1C=C3C4=NC5=CC=CC=C5C(=C4CN3C2=O)Cl)O |
Origin of Product |
United States |
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